The compound is classified under the category of synthetic opioids, which are often analogs or derivatives of existing opioid structures. Its synthesis and characterization have been documented in various chemical databases and pharmacological studies, indicating its relevance in medicinal chemistry.
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions are often conducted under controlled temperatures to prevent decomposition or side reactions.
The molecular structure of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide can be described as follows:
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide can participate in various chemical reactions:
Each reaction type involves specific conditions such as temperature, catalysts, and solvents to drive the desired transformation while minimizing by-products.
The mechanism of action for (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide primarily involves interaction with opioid receptors in the central nervous system:
The physical and chemical properties of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide include:
These properties are essential for formulating dosage forms and predicting behavior in biological systems.
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide has potential applications in several areas:
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-3,N-dimethyl-butyramide (Molecular Formula: C₁₉H₃₁N₃O; MW: 317.47 g/mol) involves sequential stereocontrolled reactions [2] [7]. A representative pathway begins with N-Boc protection of (R)-1-benzylpiperidin-3-amine, followed by N-alkylation with (S)-2-azido-3-methylbutanoyl chloride. Catalytic hydrogenation then reduces the azide to a primary amine while simultaneously cleaving the Boc group. The final step involves N-methylation using formaldehyde reductive amination. This route addresses two critical stereogenic centers: the (R)-configured piperidine C3 and (S)-configured butyramide C2 [1] [7]. Key challenges include:
Table 1: Key Intermediates in Synthesis
Intermediate | Function | Stereochemistry Control |
---|---|---|
(R)-1-Benzylpiperidin-3-amine | Core scaffold | Chiral pool sourcing (R-configuration) |
(S)-2-Azido-3-methylbutanoyl chloride | Acylating agent | Enantioselective azidation of L-valine precursor |
N-Alkylated intermediate | Coupling product | Stereoretentive coupling (inversion risk <5%) |
Amide bond formation between the piperidine and butyramide units employs two optimized protocols:
Critical parameters include:
Table 2: Amidation Catalyst Systems
Method | Catalyst/Activator | Reaction Temp (°C) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
Carbodiimide-mediated | EDC/HOBt | 0 | 82 | <2 |
Mixed anhydride | Isobutyl chloroformate | -10 | 88 | <1.5 |
Uranium salts | HATU | 25 | 90 | 8–12 |
Final compound purity (>95%) requires orthogonal purification techniques:
Purification success is validated by chiral HPLC (Chiralpak IC-3 column, 0.46×25 cm, 40% ethanol/heptane, 1.0 mL/min, tR = 8.7 min) [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8